2-(5-Bromothiophen-3-yl)ethan-1-ol
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Overview
Description
2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-thiopheneethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of 2-(5-Bromothiophen-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Bromothiophen-3-yl)ethanal or 2-(5-Bromothiophen-3-yl)ethanoic acid.
Reduction: 2-(Thiophen-3-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-(2,5-Dibromothiophen-3-yl)ethan-1-ol: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness
2-(5-Bromothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .
Properties
Molecular Formula |
C6H7BrOS |
---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2 |
InChI Key |
MDPDGARUUBVGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCO)Br |
Origin of Product |
United States |
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